CDC vs. Zileuton (FDA-Approved 5-LO Inhibitor): Superior Potency in Cell-Free 5-LO Assays
In direct cell-free assays using purified human recombinant 5-LO, CDC exhibits approximately 20- to 50-fold greater potency than the FDA-approved 5-LO inhibitor zileuton. CDC achieves IC₅₀ values in the low nanomolar range (9–25 nM), whereas zileuton typically requires micromolar concentrations for comparable inhibition [1] [2].
| Evidence Dimension | Inhibition of purified human recombinant 5-LO activity |
|---|---|
| Target Compound Data | IC₅₀ = 9–25 nM |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.5–3.5 μM |
| Quantified Difference | 20- to 50-fold higher potency |
| Conditions | Cell-free assay with purified human recombinant 5-LO enzyme |
Why This Matters
For researchers requiring maximal on-target 5-LO inhibition at minimal compound concentrations, particularly in complex biological matrices or where off-target effects are a concern, CDC's superior potency reduces the risk of non-specific cellular toxicity associated with higher micromolar dosing of zileuton.
- [1] Pergola C, Jazzar B, Rossi A, Buehring U, Luderer S, Dehm F, Northoff H, Sautebin L, Werz O. Cinnamyl-3,4-Dihydroxy-α-Cyanocinnamate Is a Potent Inhibitor of 5-Lipoxygenase. J Pharmacol Exp Ther. 2011;338(1):205-213. doi:10.1124/jpet.111.180315 View Source
- [2] Boudreau LH, Maillet J, LeBlanc LM, Jean-François J, Touaibia M, Flamand N, Surette ME. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes. PLoS One. 2012;7(2):e31833. doi:10.1371/journal.pone.0031833 View Source
